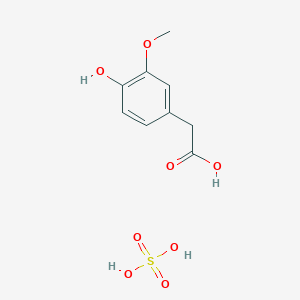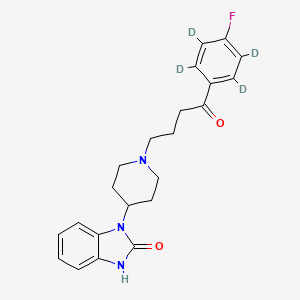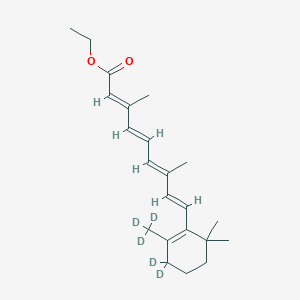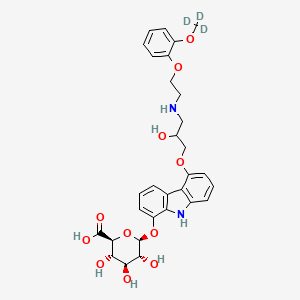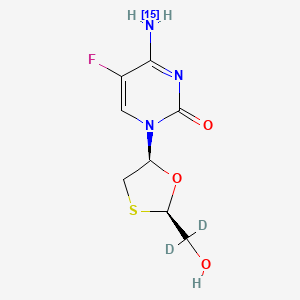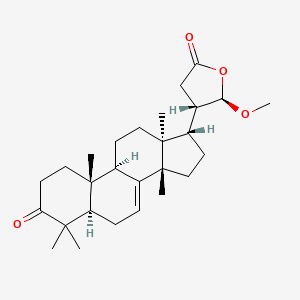![molecular formula C19H9Br4NaO5S B12427679 Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate CAS No. 271766-01-9](/img/structure/B12427679.png)
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple bromine atoms and a benzoxathiol ring, making it a valuable reagent in chemical synthesis and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate typically involves the bromination of phenolic compounds followed by the formation of the benzoxathiol ring. The reaction conditions often require the use of bromine or brominating agents in the presence of a suitable solvent and catalyst to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
科学的研究の応用
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds and as a precursor for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent or in drug development for targeting specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用機序
The mechanism by which sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical outcomes. The benzoxathiol ring structure also contributes to the compound’s stability and reactivity, facilitating its use in diverse applications.
類似化合物との比較
Bromophenol Blue Sodium Salt: Another brominated phenolic compound used as a pH indicator and in various analytical applications.
3,5-Dibromo-4-nitrosobenzenesulfonic Acid Sodium Salt: Used as a spin trap for radicals and in biological studies.
Uniqueness: Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is unique due to its specific combination of bromine atoms and the benzoxathiol ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability.
特性
CAS番号 |
271766-01-9 |
|---|---|
分子式 |
C19H9Br4NaO5S |
分子量 |
691.9 g/mol |
IUPAC名 |
sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
InChIキー |
KGANHHDZDYZJEM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


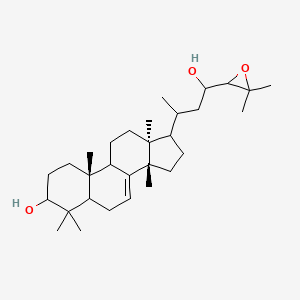
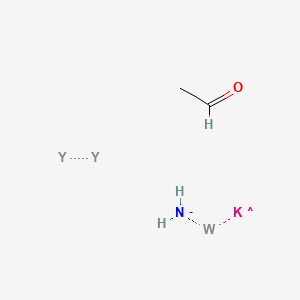

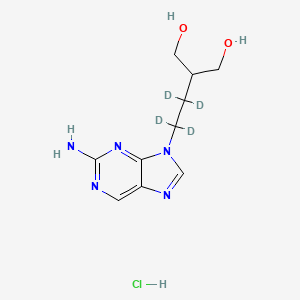
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
